4-Chloro-5-hydroxynicotinaldehyde

Aldehyde dehydrogenase ALDH3A1 Enzyme inhibition

This heterocyclic aldehyde is essential for ALDH3A1 (IC₅₀ 219 nM) and MAO-A (IC₅₀ 4.10 nM) research, offering a unique 7.5-fold selectivity over ALDH2 for cleaner assays. Its specific 4-Cl/5-OH regiochemistry is critical for cross-coupling and patent-compliant synthesis. Substitution with other regioisomers will alter target engagement and is not equivalent.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
Cat. No. B12950944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxynicotinaldehyde
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)O)Cl)C=O
InChIInChI=1S/C6H4ClNO2/c7-6-4(3-9)1-8-2-5(6)10/h1-3,10H
InChIKeyQNBKOYDBDAOHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-hydroxynicotinaldehyde (CAS 1060804-55-8): Chemical Identity, Physicochemical Profile, and Core Structural Differentiation


4-Chloro-5-hydroxynicotinaldehyde (CAS 1060804-55-8, molecular formula C₆H₄ClNO₂, MW 157.55) is a heterocyclic aldehyde belonging to the chloro-hydroxy nicotinaldehyde family, characterized by a chlorine substituent at the 4-position and a hydroxyl group at the 5-position of the pyridine-3-carbaldehyde scaffold [1]. Computed physicochemical properties include a predicted boiling point of 358.8 ± 37.0 °C, density of 1.504 ± 0.06 g/cm³ at 20 °C, a predicted pKa of 5.94 ± 0.10, and an XLogP3-AA of 0.6 [1]. Its topological polar surface area is 50.2 Ų with one rotatable bond and one hydrogen bond donor [1]. Unlike its regioisomeric analogs (e.g., 5-chloro-6-hydroxy, 5-chloro-4-hydroxy, 2-chloro-6-hydroxy variants), the 4-Cl/5-OH substitution pattern confers distinct electronic distribution, hydrogen-bonding geometry, and enzymatic recognition profiles [2].

Why 4-Chloro-5-hydroxynicotinaldehyde Cannot Be Replaced by Generic Regioisomers or In-Class Analogs


Simple substitution with other chloro-hydroxy nicotinaldehyde regioisomers is not equivalent because the precise 4-Cl/5-OH regiochemical arrangement dictates both synthetic accessibility and biological target engagement [1][2][3]. The chlorine at the 4-position (rather than the 2- or 5-position) activates specific cross-coupling sites while maintaining compatibility with the electron-rich 5-hydroxyl group for downstream derivatization [4]. In biological systems, this substitution pattern translates to differentiated enzyme inhibition profiles: the same core scaffold with alternative halogen/hydroxyl placement (e.g., 5-chloro-4-hydroxy, 2-chloro-5-hydroxy, 5-chloro-6-hydroxy variants) would yield altered hydrogen-bonding networks within binding pockets, predictably shifting target affinity and isoform selectivity [2][3]. Procurement decisions that prioritize a generic nicotinaldehyde derivative without verifying the exact substitution pattern risk introducing uncontrolled variability in synthetic yields, biological assay reproducibility, and patent-specific intellectual property compliance [1].

4-Chloro-5-hydroxynicotinaldehyde: Quantified Differentiation Evidence vs. In-Class Comparators


ALDH3A1 Inhibition Potency and Isoform Selectivity: 4-Cl/5-OH vs. ALDH1A1 and ALDH2 Baseline

4-Chloro-5-hydroxynicotinaldehyde exhibits preferential inhibition of human ALDH3A1 with an IC₅₀ of 219 nM, compared to 279 nM for ALDH1A1 and 1,640 nM for ALDH2 [1]. The compound demonstrates a 7.5-fold selectivity for ALDH3A1 over the mitochondrial ALDH2 isoform, and a 1.3-fold preference for ALDH3A1 over ALDH1A1 [1]. This isoform discrimination profile is distinct from the broad-spectrum ALDH inhibition observed with certain chlorpropamide-derived analogs [2][3].

Aldehyde dehydrogenase ALDH3A1 Enzyme inhibition Isoform selectivity Cancer metabolism

MAO-A Inhibition Potency and MAO-B Selectivity: 4-Cl/5-OH vs. In-Class MAO Inhibitor Baselines

4-Chloro-5-hydroxynicotinaldehyde demonstrates potent inhibition of human recombinant MAO-A with an IC₅₀ of 4.10 nM, while showing 24.4-fold lower potency against MAO-B (IC₅₀ = 100 nM) [1]. This selectivity profile is quantitatively documented in BindingDB and ChEMBL. For context, the classical irreversible MAO-A inhibitor clorgyline exhibits sub-nanomolar MAO-A inhibition but with substantially different selectivity ratios [2]. The MAO-B/MAO-A selectivity ratio of approximately 24.4 positions this compound as a moderately MAO-A-preferring inhibitor [1].

Monoamine oxidase MAO-A MAO-B Neurotransmitter Selective inhibition

4-Chloro vs. 5-Chloro Regioisomer Reactivity Differentiation: Impact on Cross-Coupling and Derivatization

The 4-chloro substitution in 4-chloro-5-hydroxynicotinaldehyde provides a synthetically distinct reactive handle compared to the 5-chloro-6-hydroxy regioisomer (CAS 627501-18-2) and 5-chloro-4-hydroxy variant (CAS 1289120-32-6) [1]. The 4-position chlorine is positioned para to the ring nitrogen, conferring electronic properties favorable for specific transition-metal-catalyzed cross-coupling reactions, whereas the 5-chloro analogs place the halogen at meta and ortho positions relative to the nitrogen, altering both reactivity and regioselectivity in subsequent derivatization steps [2][3]. While direct quantitative comparative yield data across regioisomers is not publicly available in the open literature, the class-level inference is well-established: halogen position on pyridine scaffolds determines coupling efficiency in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions [2].

Regioisomer Cross-coupling Synthetic accessibility C–H activation Medicinal chemistry

Predicted pKa (5.94) and Ionization State: Impact on Crystallization and Formulation vs. 5-Chloro-4-Hydroxy Analog

4-Chloro-5-hydroxynicotinaldehyde has a predicted pKa of 5.94 ± 0.10, indicating that the compound exists predominantly in its unionized form at physiological pH (~7.4) and in many organic solvents . In contrast, the 5-chloro-4-hydroxy analog (CAS 1289120-32-6) has the hydroxyl group at the 4-position adjacent to the aldehyde, which may alter intramolecular hydrogen bonding and thus the effective pKa, though direct comparative experimental pKa data are not available in public repositories [1]. The predicted pKa of 5.94 places this compound near the ionization threshold relevant for salt formation and pH-dependent crystallization optimization .

pKa Ionization Crystallization Formulation Solubility

ALDH1A1 vs. Dihydroorotase Differential Engagement: Sub-µM ALDH1A1 Inhibition Contrasts with Weak Dihydroorotase Activity

4-Chloro-5-hydroxynicotinaldehyde inhibits human ALDH1A1 with an IC₅₀ of 279 nM [1]. In stark contrast, the same compound exhibits negligible inhibition of mouse Ehrlich ascites dihydroorotase, with an IC₅₀ of 180,000 nM (180 µM) at 10 µM concentration and pH 7.37 [2]. This represents a 645-fold difference in potency between ALDH1A1 and dihydroorotase, establishing that the compound does not indiscriminately inhibit all oxidoreductases or hydrolases [1][2].

ALDH1A1 Dihydroorotase Target engagement Selectivity Stem cell

4-Chloro-5-hydroxynicotinaldehyde: High-Value Application Scenarios Supported by Quantified Differentiation Evidence


ALDH3A1-Focused Cancer Stem Cell and Chemoresistance Research Programs

Researchers investigating ALDH3A1 as a cancer stem cell marker or chemoresistance mediator can leverage the 219 nM IC₅₀ against ALDH3A1 and the 7.5-fold selectivity over ALDH2 (1,640 nM) to achieve isoform-specific modulation with reduced off-target ALDH2-associated toxicity [1]. The compound's ALDH1A1 inhibition (279 nM) is comparable, but the ALDH3A1/ALDH2 selectivity window provides a clear advantage over non-selective ALDH inhibitors [1][2].

MAO-A Preferring Inhibitor Development for CNS Disorders

Medicinal chemistry teams developing CNS-targeted therapeutics can utilize this compound as a starting scaffold for MAO-A inhibition, with a validated IC₅₀ of 4.10 nM and a 24.4-fold MAO-B/MAO-A selectivity ratio [3]. This selectivity profile supports antidepressant or anxiolytic programs where MAO-A inhibition is desired and MAO-B cross-inhibition is to be minimized [3].

CCR5 Antagonist Discovery and HIV Entry Inhibition Research

Preliminary pharmacological screening indicates that 4-chloro-5-hydroxynicotinaldehyde or its derivatives function as CCR5 antagonists with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [4]. This provides a rational entry point for CCR5-targeted drug discovery programs [4].

Synthetic Intermediate for Patent-Protected Heterocyclic Derivative Libraries

4-Chloro-5-hydroxynicotinaldehyde serves as a key building block in the synthesis of heterocyclic derivatives claimed in US Patent 9,212,130 B2 and related patent families [5]. Procurement of the exact 4-Cl/5-OH regioisomer is essential for compliance with patent-specific synthetic routes and for generating the precise substitution patterns described in these intellectual property filings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-hydroxynicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.